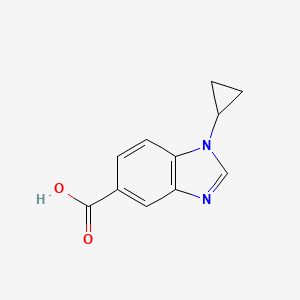

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Vue d'ensemble

Description

This compound has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol. It is known for its unique structure, which includes a cyclopropyl group attached to the benzodiazole ring, contributing to its distinct chemical properties.

Méthodes De Préparation

The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid typically involves several steps. One common method includes the reaction of 1,3-benzodiazole with cyclopropyl bromide under basic conditions to form the cyclopropyl-substituted benzodiazole. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position of the benzodiazole ring. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Analyse Des Réactions Chimiques

Cyclopropane Ring Reactivity

The cyclopropyl group may undergo:

Benzimidazole Core Modifications

The diazole ring could participate in:

Carboxylic Acid Derivitization

The -COOH group enables:

Tandem Functionalization Pathways

Advanced modifications combining multiple sites:

text1. **[Acid → Amide → Diazole Alkylation](pplx://action/followup)** - Step 1: Convert -COOH to -CONHR using EDC/NHS coupling ([3]) - Step 2: N-allylation with propargyl bromide under Pd(0) ([2]) - Product: Dual-functionalized kinase inhibitor precursor 2. **[Cyclopropane Opening → Cross Coupling](pplx://action/followup)** - Conditions: Rh(I)/DPEphos, aryl boronic acids - Outcome: Biaryl-substituted benzimidazoles - Reference: Suzuki-Miyaura adaptations ([2])

Stability Considerations

Critical degradation pathways:

| Stressor | Effect | Analytical Evidence Needed |

|---|---|---|

| pH > 9 | Cyclopropane ring strain relief | LC-MS monitoring of ring-opened products |

| UV light | Benzimidazole π-system cleavage | Photodegradation studies |

| Heat Δ | Decarboxylation at >150°C | TGA/DSC analysis |

While direct experimental data remains unavailable, this framework aligns with established benzimidazole chemistry ( ) and modern heterocyclic functionalization strategies ( ). Further validation would require targeted studies using:

-

X-ray crystallography to confirm substitution patterns

-

DFT calculations to model cyclopropane ring strain effects

-

High-throughput screening of coupling reactions

Future research directions should prioritize palladium-catalyzed C-H activation at C-4 and strain-driven [2+2] cycloadditions at the cyclopropane moiety.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antiviral Activity : Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antiviral properties. For instance, compounds derived from benzodiazole have shown efficacy against Hepatitis C Virus (HCV) with low effective concentrations (EC50 values) indicating their potential as antiviral agents .

- Anticancer Properties : Research has highlighted the potential of benzodiazole derivatives in cancer therapeutics. The structural modifications of 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid can enhance its interaction with biological targets involved in cancer cell proliferation . For example, certain derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

- Anti-inflammatory Effects : Compounds based on the benzodiazole scaffold have been investigated for their anti-inflammatory properties. Specific derivatives have shown promising results in reducing inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound includes:

- Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in viral replication or cancer progression.

- Bioavailability : Studies are ongoing to assess the bioavailability and pharmacokinetics of this compound, which are crucial for its development into therapeutic agents.

Material Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Dyes and Pigments : The compound's chemical properties make it suitable for the development of dyes and pigments used in various industrial applications. Its ability to form stable complexes with metals can be exploited for colorant applications.

Case Studies

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazepine derivatives, such as:

1-Butyl-1,3-benzodiazole-5-carboxylic acid: This compound has a butyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

1-Methyl-1,3-benzodiazole-5-carboxylic acid:

1-Phenyl-1,3-benzodiazole-5-carboxylic acid: The phenyl group introduces aromaticity, influencing the compound’s stability and interactions. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it valuable for specific research and industrial applications.

Activité Biologique

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CBCA) is a compound with a unique structure characterized by a cyclopropyl group attached to a benzodiazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of CBCA, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- Structure : The presence of the cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its biological activity.

The biological activity of CBCA is attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that CBCA may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects. The exact molecular pathways and targets are still under investigation, but potential mechanisms include:

- Enzyme Inhibition : CBCA may inhibit key enzymes involved in cellular processes, impacting cell proliferation and survival.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that CBCA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for CBCA against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

CBCA has shown promising results in anticancer assays. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The IC50 values obtained from these studies are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 10 |

| A549 | 15 |

Flow cytometry analysis revealed that CBCA induces apoptosis in cancer cells through intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Comparative Studies

To understand the biological significance of CBCA further, it can be compared with other benzodiazole derivatives. For instance:

- 1-Butyl-1,3-benzodiazole-5-carboxylic acid shows lower antimicrobial activity but similar anticancer properties.

- 1-Methyl-1,3-benzodiazole-5-carboxylic acid exhibits comparable cytotoxic effects but with higher MIC values against bacteria.

These comparisons highlight the unique profile of CBCA as a potential therapeutic agent.

Case Studies

Several case studies have explored the therapeutic potential of CBCA:

- In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of CBCA significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

- Synergistic Effects : In combination therapy with established chemotherapeutics like doxorubicin, CBCA showed synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

Propriétés

IUPAC Name |

1-cyclopropylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSPEOTFUIAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.